N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
CAS No. |
1020488-99-6 |
|---|---|
Molecular Formula |
C25H17FN8O3 |
Molecular Weight |
496.462 |
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C25H17FN8O3/c1-13-10-20(29-24(37)21(35)17-11-27-19-5-3-2-4-16(17)19)34(32-13)25-30-22-18(23(36)31-25)12-28-33(22)15-8-6-14(26)7-9-15/h2-12,27H,1H3,(H,29,37)(H,30,31,36) |
InChI Key |
HNNROYUFIHJQPK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides.
Result of Action
The compound has shown promising insecticidal activities. For instance, one of the compounds in the same series showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L −1.
Biological Activity
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple heterocyclic rings, which contribute to its biological activity. Its molecular formula is with a molecular weight of 497.4 g/mol. The presence of fluorine and various nitrogen-containing moieties enhances its pharmacological profile.
Anticancer Activity
In Vitro Studies
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds demonstrate IC50 values ranging from 11.70 µM to 49.85 µM against renal carcinoma and breast cancer cell lines, respectively .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6s | RFX 393 | 11.70 | CDK2 inhibition and apoptosis induction |
| 6t | RFX 393 | 19.92 | CDK2 inhibition |
| Compound 5 | MCF-7 (breast) | 49.85 | Apoptosis and G0/G1 phase arrest |
Mechanism of Action
The anticancer activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA, which are crucial for cell cycle regulation. The compounds induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . Molecular docking studies reveal that these compounds bind effectively to the active sites of CDK2, suggesting a mechanism similar to established inhibitors like milciclib .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo derivatives. For instance, certain analogs have shown promising activity against Gram-positive bacteria, indicating a broader therapeutic potential beyond oncology . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.
Case Studies
Case Study 1: Renal Carcinoma
In a study evaluating the efficacy of pyrazolo derivatives on renal carcinoma cell lines (RFX 393), it was found that compounds exhibited substantial cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. The study also highlighted the potential for these compounds to be developed into targeted therapies for renal cancer .
Case Study 2: Breast Cancer
Another investigation focused on the effects of pyrazolo derivatives on MCF-7 breast cancer cells showed that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, further supporting their potential as anticancer agents .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been associated with significant biological activities, including the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, compounds derived from this scaffold have shown dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines, such as MCF-7 .
Case Study: Inhibition of Tumor Growth
In a study involving MCF-7 breast cancer cells, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold demonstrated substantial tumor growth inhibition and induced significant apoptosis. The mechanism was explored through molecular docking studies which provided insights into the binding interactions at the molecular level .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act against various bacterial and fungal strains. The structural features of these compounds allow for interactions with microbial enzymes, inhibiting their growth effectively .
Optical Applications
Another application of this compound lies in optical technologies . Pyrazolo[1,5-a]pyrimidines have been studied for their fluorescent properties, making them suitable candidates for use in optical sensors and imaging techniques. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds enhances their fluorescence characteristics, which can be harnessed for various analytical applications .
Drug Development
The unique structural attributes of N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide make it a valuable candidate in drug development initiatives. Its ability to modulate multiple biological pathways positions it as a potential lead compound for developing new therapeutics targeting complex diseases like cancer and infections.
Structure Activity Relationship (SAR) Studies
The compound's structure allows for extensive structure activity relationship (SAR) studies to optimize its efficacy and selectivity. By modifying different functional groups on the pyrazolo and indole moieties, researchers can enhance its biological activity while minimizing toxicity . This approach is crucial in drug design to tailor compounds for specific therapeutic targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrazolo-Pyrimidine Derivatives
The following compounds share structural or functional similarities with the target molecule:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The indole-oxoacetamide group in the target compound distinguishes it from simpler analogues like the acetamide derivative (RN: 1019098-02-2). Indole’s aromatic system may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) compared to linear acetamide chains .
Synthetic Complexity :
- The target compound’s synthesis likely involves advanced coupling strategies to integrate the indole-oxoacetamide group, whereas simpler derivatives (e.g., pyrazoline carbaldehydes) are synthesized via cyclocondensation reactions .
Crystallographic Confirmation :
- Structural analogs like 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde were validated using SHELX software, a standard for small-molecule crystallography . The target compound’s larger size and complexity may necessitate similar high-resolution methods for structural confirmation.
Hypothesized Bioactivity Trends
While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural parallels suggest:
- Kinase Inhibition: Pyrazolo-pyrimidine scaffolds are known ATP-competitive kinase inhibitors. The indole group may mimic adenine’s binding in ATP pockets .
- Anticancer Potential: Fluorinated pyrazolo-pyrimidines in exhibited cytotoxic effects, implying the target compound could share similar mechanisms .
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions starting with functionalized pyrazolo[3,4-d]pyrimidine and indole precursors. A general approach includes:
- Step 1: Condensation of 4-fluorophenyl derivatives with thioacetamide or malononitrile to form the pyrazolo-pyrimidine core .
- Step 2: Introduction of the indole moiety via nucleophilic substitution or amide coupling .
- Step 3: Final acylation or alkylation to install the 3-methylpyrazole and oxoacetamide groups . Characterization relies on NMR (1H/13C), HPLC for purity, and mass spectrometry for molecular weight confirmation .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | K2CO3, DMF, 60°C | Catalytic triethylamine improves regioselectivity |
| 2 | EDCl/HOBt, RT | Solvent choice (e.g., DCM vs. DMF) affects coupling efficiency |
Q. What structural features are critical for its biological activity?
Key features include:
- 4-Fluorophenyl group : Enhances lipophilicity and target binding via halogen interactions .
- Pyrazolo[3,4-d]pyrimidine core : Mimics purine bases, enabling kinase inhibition .
- Indole-3-yl-oxoacetamide : Facilitates π-π stacking and hydrogen bonding with protein targets . Structural confirmation via X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks .
Q. What in vitro assays are used for preliminary biological evaluation?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HL-60, A549) .
- Enzyme inhibition : Kinase activity measured via ADP-Glo™ assays .
- Antimicrobial screening : MIC determination against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final acylation step?
- Solvent Screening : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Catalyst Selection : Use Pd(OAc)2 for Suzuki-Miyaura couplings of hindered intermediates .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of heat-sensitive indole derivatives . Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, RT | 45 | 85 |
| DCM, 40°C | 72 | 93 |
Q. How to resolve contradictions in reported IC50 values across kinase inhibition studies?
- Source Analysis : Variability may arise from assay protocols (e.g., ATP concentration differences) .
- Structural Validation : Re-refine crystallographic data (SHELXL) to confirm binding mode consistency .
- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities under standardized parameters .
Q. What computational strategies predict off-target interactions and metabolic stability?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes >100 ns to assess binding stability .
- ADMET Prediction : Use SwissADME or pkCSM to evaluate CYP450 inhibition and bioavailability .
- Fragment-Based Design : Replace the 3-methylpyrazole with bioisosteres (e.g., 1,2,4-triazole) to reduce metabolic liability .
Methodological Considerations
- Crystallography : SHELXL refinement is critical for resolving disordered solvent molecules in the pyrazolo-pyrimidine lattice .
- Data Reproducibility : Cross-validate biological results using orthogonal assays (e.g., SPR alongside enzyme inhibition) .
- Synthetic Scalability : Pilot reactions in flow reactors improve reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
